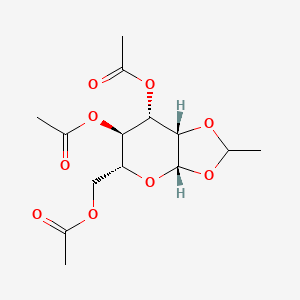

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a versatile intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of the hydroxyl groups at positions 3, 4, and 6 using acetic anhydride in the presence of a catalyst such as pyridine. This is followed by the formation of the ethylidene acetal at positions 1 and 2 using ethylidene glycol and an acid catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetyl groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is used as a building block in the synthesis of oligosaccharides and glycoconjugates. It serves as a protected intermediate that can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of mannose-containing glycans in cellular processes. It is also employed in the synthesis of glycosylated natural products and glycomimetics .

Medicine: The compound is used in the development of glycosylated drugs and vaccines. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of glycopeptides and glycoproteins, which are important in therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex carbohydrates for various applications .

Wirkmechanismus

The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside involves its role as a protected sugar derivative. The acetyl and ethylidene groups protect the hydroxyl groups from unwanted reactions during synthetic processes. When needed, these protective groups can be selectively removed to expose the reactive hydroxyl groups, allowing for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative used in glycosylation reactions.

1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: A similar compound with acetyl groups at different positions, used in carbohydrate synthesis.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose: A derivative used in the synthesis of glycosylated compounds with an acetamido group.

Uniqueness: 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is unique due to its specific protective groups, which provide stability and selectivity in synthetic reactions. The ethylidene acetal at positions 1 and 2 offers additional protection compared to other acetylated sugars, making it particularly useful in complex synthetic pathways .

Biologische Aktivität

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside (CAS No. 630102-81-7) is a derivative of mannose and plays a significant role in carbohydrate chemistry and biological applications. This compound is particularly notable for its protective groups that facilitate various glycosylation reactions and its potential therapeutic applications.

- Molecular Formula : C₁₄H₂₀O₉

- Molecular Weight : 332.3 g/mol

- Synthesis : The synthesis typically involves the acetylation of hydroxyl groups at positions 3, 4, and 6 using acetic anhydride followed by the formation of an ethylidene acetal at positions 1 and 2 using ethylidene glycol.

Biological Activity

The biological activity of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside has been explored in various studies, highlighting its role in antiviral activity and carbohydrate-protein interactions.

Antiviral Activity

Research indicates that this compound serves as a key intermediate in the synthesis of polysaccharides that exhibit strong activity against the HIV-1 virus. The structural features provided by the ethylidene acetal enhance its potential as an antiviral agent .

Cytotoxicity Studies

In vitro studies have shown that derivatives of mannose, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, it was found to have significant cytotoxic activity against PC3 prostate cancer cells with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside | PC3 | [Data not specified] |

| Other Mannose Derivatives | Various | Varies |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Entry : The structural configuration may interfere with viral glycoprotein interactions.

- Induction of Apoptosis : Certain mannose derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have documented the biological activities associated with this compound:

- Antiviral Efficacy : A study demonstrated that polysaccharides derived from mannose derivatives showed significant inhibition of HIV replication in vitro. The incorporation of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside enhanced the overall efficacy of these polysaccharides .

- Cytotoxic Activity : In a comparative study involving multiple sugar derivatives, 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside exhibited notable cytotoxicity against cancer cell lines compared to other acetylated sugars .

Eigenschaften

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFYJVPTWVPKZ-OUPQFMHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.